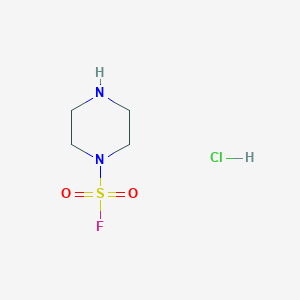
Piperazine-1-sulfonyl fluoride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-1-sulfonyl fluoride;hydrochloride is a compound that includes a piperazine moiety. Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . A novel 1-benzhydryl piperazine derivative 1-benzhydryl-4- (2-nitro-benzenesulfonyl)-piperazine was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Physical And Chemical Properties Analysis
Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor .Aplicaciones Científicas De Investigación
Rapid Synthesis for PET Studies
An efficient method for piperazine formation was developed and applied to the preparation of 1-(4-[18F]fluorophenyl)piperazine, a precursor in [18F]-labeling for positron emission tomography (PET) studies. This methodology demonstrates the utility of piperazine derivatives in the synthesis of selective ligands for serotoninergic receptors, indicating their importance in neurological research applications (Collins, Lasne, & Barré, 1992).
Dopamine Reuptake Inhibitor Synthesis
Piperazine derivatives have been synthesized for the preparation of no-carrier-added fluorine-18 labeled GBR 12909, a specific inhibitor of dopamine reuptake. This work highlights the role of piperazine compounds in developing neuroimaging agents for studying dopaminergic systems (Haka & Kilbourn, 1990).
Development of Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed, synthesized, and characterized as adenosine A2B receptor antagonists. These compounds demonstrate significant potential in medicinal chemistry, particularly for conditions associated with the A2B adenosine receptor (Borrmann et al., 2009).
CO2 Capture Applications
Research on semi-aqueous piperazine solutions for CO2 capture highlights the environmental applications of piperazine compounds. This study suggests that piperazine, when used in combination with sulfolane or imidazole, can effectively absorb CO2, which is crucial for addressing climate change and reducing greenhouse gas emissions (Yuan & Rochelle, 2019).
Antibacterial Activity Against Superbugs
Piperazine sulfynol derivatives have been investigated for their antibacterial potency against MRSA (Methicillin-resistant Staphylococcus aureus), revealing the potential of piperazine derivatives in combating antibiotic-resistant bacteria. This research underlines the importance of piperazine compounds in developing new antibacterial agents (Prasad et al., 2022).
Mecanismo De Acción
Safety and Hazards
Piperazine-1-sulfonyl fluoride;hydrochloride is associated with certain safety hazards. It has been classified under GHS05, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Piperazine-based antimicrobial polymers have also been developed, showing significant antimicrobial activity against E. coli and S. aureus .
Propiedades
IUPAC Name |
piperazine-1-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTAIEVEJBDLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
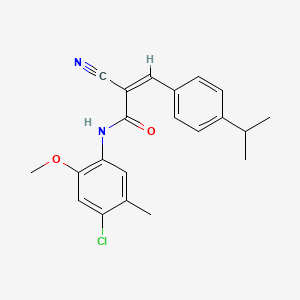

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
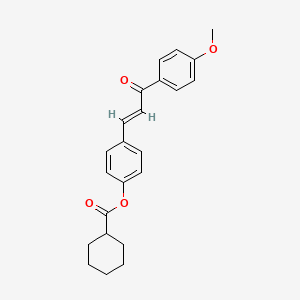

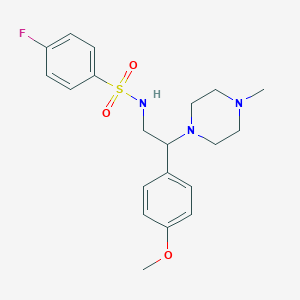
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)
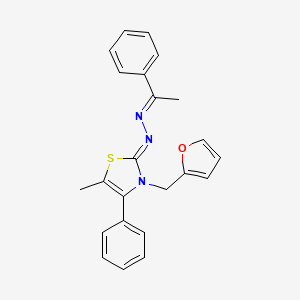

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)

![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

